molecular formula C17H17ClN2O3 B5140978 N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B5140978
M. Wt: 332.8 g/mol
InChI Key: XVUZDZDARILHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a methoxy-substituted phenylmethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 5-chloro-2-methylaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with oxalyl chloride to form the final oxamide compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amine groups.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxamides with higher oxidation states.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxamides with different functional groups.

Scientific Research Applications

N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-chloro-2-methylphenyl)-N-[(4-hydroxyphenyl)methyl]oxamide
  • N’-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(5-chloro-2-methylphenyl)-N-[(4-ethylphenyl)methyl]oxamide

Uniqueness

N’-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-3-6-13(18)9-15(11)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUZDZDARILHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.